tert-Butyl methyl succinate
Description
Significance of Succinate (B1194679) Derivatives as Synthetic Intermediates
Succinate derivatives serve as versatile precursors in the synthesis of a multitude of valuable organic molecules. Their four-carbon backbone provides a robust scaffold that can be readily modified and elaborated upon. The presence of two carbonyl groups offers multiple sites for chemical reactions, including enolate formation, condensation reactions, and reductions. This dual reactivity allows for the construction of various cyclic and acyclic systems. For instance, succinate esters are key starting materials in the synthesis of pharmaceuticals, agrochemicals, and polymers. They are also integral to the production of succinic acid and its derivatives, which have applications in the food and beverage industry as acidulants and flavor enhancers. wikipedia.org The ability to introduce chirality into the succinate framework further enhances their importance, enabling the synthesis of enantiomerically pure compounds, a critical aspect in drug development.
Strategic Roles of tert-Butyl and Methyl Ester Functionalities in Chemical Transformations
The choice of ester group in a succinate derivative is a strategic decision that dictates its reactivity and the conditions under which it can be selectively manipulated. The tert-butyl and methyl ester functionalities, in particular, offer a powerful combination of properties that are exploited in sophisticated synthetic strategies.
The tert-butyl ester is a sterically hindered group that provides excellent stability against a wide range of nucleophiles and reducing agents. thieme-connect.com This robustness makes it an ideal protecting group for carboxylic acids, allowing other functional groups within a molecule to be modified without affecting the ester. youtube.comacs.org The deprotection of a tert-butyl ester is typically achieved under acidic conditions, often with reagents like trifluoroacetic acid, which cleaves the ester to release isobutene and the free carboxylic acid. youtube.comacs.org This specific and mild deprotection method allows for the selective unmasking of the carboxylic acid at a desired stage of a synthesis. organic-chemistry.orgacs.org
In contrast, the methyl ester is less sterically hindered and can be hydrolyzed under both acidic and basic conditions. geeksforgeeks.orgorganic-chemistry.org While it can also serve as a protecting group, its primary advantage lies in its ability to be readily converted into other functional groups. For example, methyl esters can be reduced to alcohols, reacted with Grignard reagents to form tertiary alcohols, or converted to amides. nih.govresearchgate.net The differential reactivity between a tert-butyl and a methyl ester within the same molecule, such as in tert-butyl methyl succinate, allows for orthogonal protection-deprotection strategies, a cornerstone of modern organic synthesis.
Current Research Landscape of this compound in Organic Chemistry
This compound (CAS Number: 14734-25-9) is a specific diester of succinic acid that embodies the strategic advantages of having two distinct ester functionalities. cymitquimica.comchemscene.comsigmaaldrich.com Its chemical structure allows for the selective manipulation of either the methyl or the tert-butyl ester, providing a versatile platform for the synthesis of more complex molecules.
Current research on this compound and related asymmetrically substituted succinates focuses on their application as building blocks in the synthesis of complex natural products and pharmaceutically active compounds. For example, the selective deprotection of the tert-butyl group allows for the elongation of the carbon chain at that position, while the methyl ester remains intact for later transformations. One notable study demonstrated the selective deprotection of the tert-butyl ester in a related compound, tert-butyl ethyl succinate, to yield monoethyl succinate in high yield. acs.orgresearchgate.net This highlights the potential for regioselective modifications.
Furthermore, the dianion of mono-tert-butyl succinate has been shown to be a useful reagent for the preparation of monosubstituted succinic acids and anhydrides through alkylation reactions. researchgate.net This methodology provides a route to a variety of substituted succinate derivatives that can serve as precursors for a range of target molecules. The development of new catalytic methods for the synthesis and transformation of succinate esters, including those involving this compound, continues to be an active area of investigation, aiming for more efficient and sustainable synthetic processes. chemicalbook.comresearchgate.netznaturforsch.com
Below is a table summarizing the key properties of this compound:
| Property | Value | Reference |
| CAS Number | 14734-25-9 | cymitquimica.comchemscene.comsigmaaldrich.com |
| Molecular Formula | C₉H₁₆O₄ | cymitquimica.comchemscene.comcalpaclab.com |
| Molecular Weight | 188.22 g/mol | chemscene.comsigmaaldrich.comcalpaclab.com |
| IUPAC Name | 4-(tert-butoxy)-4-oxobutanoic acid | fishersci.ca |
| Synonyms | Butanedioic acid, 1-(1,1-dimethylethyl) 4-methyl ester; tert-Butyl methyl butanedioate | chemscene.comcymitquimica.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Boiling Point | 85-95 °C at 20 mmHg | sigmaaldrich.com |
| Density | 1.022 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.421 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLNZUDBQPORRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163684 | |
| Record name | Butanedioc acid tert-butyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14734-25-9 | |
| Record name | Butanedioc acid tert-butyl methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014734259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioc acid tert-butyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tert Butyl Methyl Succinate
Stereoselective Synthesis of Chiral tert-Butyl Methyl Succinate (B1194679)
Achieving control over the stereochemistry at the C2 and C3 positions of the succinate framework is paramount for its application in asymmetric synthesis. Methodologies to achieve this include asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries.
Asymmetric Catalytic Routes for Succinate Ester Formation
Asymmetric catalysis offers a powerful and atom-economical approach to generating chiral succinate derivatives. A prominent strategy involves the asymmetric hydrogenation of prochiral precursors like itaconates or maleimides. While direct asymmetric hydrogenation to form a substituted tert-butyl methyl succinate is not extensively detailed in the reviewed literature, the principles can be extrapolated from related systems.
For instance, the catalytic asymmetric hydrogenation of β-substituted itaconates using phosphine-modified rhodium and ruthenium cationic complexes has been shown to produce enantiomerically enriched 2-alkyl succinates with high enantiomeric excess (86-96% ee). researchgate.net This method, applied to a suitable itaconate precursor, could theoretically yield a chiral this compound derivative. The general scheme involves the coordination of the catalyst to the double bond of the itaconate, followed by the stereoselective addition of hydrogen.
Another relevant catalytic approach is the asymmetric transfer hydrogenation of maleimide (B117702) derivatives. Rhodium catalyst systems have demonstrated high efficiency, enantioselectivity (>99% ee), and diastereoselectivity (>99:1 dr) in the synthesis of chiral 3,4-disubstituted succinimides. nih.gov These succinimides can serve as precursors to chiral succinic acids and their esters. The reaction proceeds through a dynamic kinetic resolution strategy, allowing for the stereodivergent synthesis of all four possible stereoisomers. nih.gov
Table 1: Examples of Asymmetric Catalytic Routes to Chiral Succinate Derivatives
| Precursor Type | Catalyst System | Product Type | Key Features |
|---|---|---|---|
| β-Substituted Itaconates | Phosphine-modified Rhodium/Ruthenium complexes | 2-Alkyl Succinates | High enantiomeric excess (86-96% ee) |
Biocatalytic Approaches and Enzymatic Resolutions in Succinate Synthesis
Biocatalysis, particularly the use of enzymes like lipases, provides a green and highly selective method for the synthesis of chiral compounds. For this compound, enzymatic kinetic resolution (EKR) of a racemic mixture is a key strategy. In an EKR, an enzyme selectively catalyzes the reaction of one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer from the newly formed product.
Lipases are frequently employed for the enantioselective hydrolysis or transesterification of esters. For example, Candida antarctica Lipase (B570770) B (CALB) is a versatile and robust enzyme used in the synthesis of polyesters, including poly(butylene succinate), through condensation polymerization. nih.govlidsen.com This demonstrates its ability to act on succinate esters. In the context of a racemic this compound derivative, a lipase could selectively hydrolyze the methyl ester of one enantiomer, leaving the other enantiomer of the diester untouched. This approach benefits from the high regio- and enantioselectivity of enzymes, which often operate under mild reaction conditions. nih.gov
The success of enzymatic resolutions depends on several factors, including the choice of enzyme, solvent, and acyl donor (in the case of transesterification). chemrxiv.orgnih.gov The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, is a critical parameter in evaluating the effectiveness of the resolution. High E-values are necessary for obtaining products with high enantiomeric excess.
Chiral Auxiliary-Mediated Strategies in Succinate Synthesis
The use of chiral auxiliaries is a classical and reliable method for introducing chirality into a molecule. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.
For the synthesis of chiral succinate derivatives, Evans' oxazolidinones are a well-established class of chiral auxiliaries. nih.govchem-station.com An N-acyloxazolidinone derived from succinic acid can be deprotonated to form a stereodefined enolate. The chiral auxiliary then sterically shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face. This results in a highly diastereoselective alkylation. Subsequent removal of the auxiliary reveals the chiral substituted succinate.
Another powerful chiral auxiliary is tert-butanesulfinamide. nih.govwikipedia.org While its primary application is in the synthesis of chiral amines, the underlying principles of diastereoselective additions to imines can be conceptually extended to other systems. More directly relevant is the use of a chiral iron acetyl complex, which can be considered a type of chiral auxiliary. The alkylation of a chiral iron succinoyl complex containing a tert-butyl ester has been shown to proceed with high regio- and stereoselectivity to generate β-alkyl substituted iron succinoyl complexes. rsc.orgelectronicsandbooks.com Oxidative decomplexation then yields the homochiral α-alkyl succinic acid derivative. rsc.org
Table 2: Chiral Auxiliaries in Succinate Synthesis
| Chiral Auxiliary | Key Transformation | Features |
|---|---|---|
| Evans' Oxazolidinones | Diastereoselective alkylation of N-acyl oxazolidinone enolates | High diastereoselectivity, reliable and well-studied |
Selective Esterification and Protecting Group Tactics for Succinic Acid
The presence of two carboxylic acid groups in succinic acid necessitates strategies for their selective functionalization, particularly when synthesizing a mixed ester like this compound. This involves the use of orthogonal protecting groups and the development of efficient esterification protocols.
Orthogonal Protection Schemes for Differential Carboxyl Functionalization
Orthogonal protecting groups are distinct functional groups that can be removed under different conditions, allowing for the selective deprotection and subsequent reaction of one functional group while others remain intact. wikipedia.org In the context of a succinic acid derivative, this allows for the sequential introduction of different ester groups.
A relevant example is the synthesis of a 2-carboxysuccinic acid derivative with three different ester groups: allyl, tert-butyl, and 4-nitrobenzyl. thieme-connect.com Each of these groups can be removed selectively:
Allyl esters are typically cleaved using palladium(0) catalysis.
tert-Butyl esters are labile to strong acids like trifluoroacetic acid (TFA). iris-biotech.de
4-Nitrobenzyl esters can be removed by catalytic hydrogenation.
This demonstrates a robust orthogonal protection scheme. To synthesize this compound selectively, one could envision a strategy where succinic anhydride (B1165640) is first opened with tert-butanol (B103910) to give the mono-tert-butyl ester. The remaining free carboxylic acid could then be protected with a group orthogonal to both the tert-butyl ester and the conditions required for methyl esterification. However, a more direct approach would be to selectively esterify one of the carboxylic acids of the mono-tert-butyl succinate.
Development of Efficient Esterification Protocols
The direct synthesis of this compound from succinic acid requires efficient and selective esterification methods. The formation of the tert-butyl ester is often more challenging than the methyl ester due to the steric bulk of the tert-butyl group.
One approach is the reaction of succinic anhydride with tert-butanol, which can lead to the formation of the mono-tert-butyl ester. The remaining carboxylic acid can then be esterified to the methyl ester using standard conditions, such as reaction with methanol (B129727) in the presence of an acid catalyst.
Industrial-scale processes for the production of succinate esters often involve the reaction of succinic acid with an alcohol at elevated temperatures and pressures, sometimes with the use of heterogeneous catalysts. google.comepo.org For laboratory-scale synthesis, methods for the preparation of monoesters of dicarboxylic acids are relevant. For example, the reaction of diammonium succinate with an esterifying agent in a reactor can produce monoester succinates. google.com Another approach for creating mono-tert-butyl esters of diacids involves the reaction of the diacid with tert-butyl alcohol in the presence of a strong acid resin catalyst. google.com Following the formation of mono-tert-butyl succinate, the second carboxylic acid can be converted to the methyl ester.
Deprotection Chemistry of tert-Butyl and Methyl Esters
The differential reactivity of the tert-butyl and methyl ester groups in this compound allows for selective cleavage, a crucial aspect in multistep organic synthesis. The choice of deprotection strategy depends on the desired outcome—the mono-ester or the fully deprotected succinic acid—and the sensitivity of other functional groups within the molecule.
Selective Cleavage of tert-Butyl Ester Groups
The tert-butyl ester is a valuable protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to cleavage under specific acidic or catalytic protocols. Its removal is typically achieved under conditions that generate a stable tert-butyl cation.
A variety of reagents and conditions have been developed for the selective deprotection of tert-butyl esters while leaving methyl esters intact. Mild acidic conditions are often employed; for instance, aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl esters, with methyl esters being tolerated. organic-chemistry.orgorganic-chemistry.org
Lewis acids are particularly effective catalysts for this transformation, enabling the reaction to proceed under mild conditions. Ytterbium triflate (Yb(OTf)₃) has been demonstrated as a highly selective catalyst for the cleavage of tert-butyl esters in nitromethane (B149229) at moderate temperatures (45-50°C). niscpr.res.in This method shows excellent functional group tolerance, leaving benzyl, allyl, and methyl esters unaffected. niscpr.res.in Similarly, zinc bromide (ZnBr₂) in methylene (B1212753) chloride is a mild and efficient reagent for this purpose. researchgate.netresearchgate.net Other catalytic systems include cerium(III) chloride heptahydrate with sodium iodide (CeCl₃·7H₂O–NaI) and ferric chloride (FeCl₃), the latter being compatible with solid-phase peptide synthesis. researchgate.netnih.gov
Basic conditions can also be utilized, although they are less common for tert-butyl ester cleavage. Powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) has been reported as a safe and effective alternative to more hazardous methods like using sodium hydride in dimethylformamide (DMF). organic-chemistry.orgbris.ac.uk
| Substrate (tert-Butyl Ester) | Other Ester Group Present | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| tert-Butyl benzoate | - | 6 | 99 | niscpr.res.in |
| Dimethyl 2-(tert-butoxycarbonyl)methylmalonate | Methyl | 6 | 94 | niscpr.res.in |
| Benzyl tert-butyl malonate | Benzyl | 6 | 96 | niscpr.res.in |
| Allyl tert-butyl malonate | Allyl | 8 | 95 | niscpr.res.in |
| Propargyl tert-butyl malonate | Propargyl | 8 | 95 | niscpr.res.in |
Mild Deprotection Strategies for Methyl Ester Functionalities
The methyl ester group is generally more robust than the tert-butyl ester but can be cleaved under specific, often basic, conditions through saponification. Standard procedures involve hydrolysis with aqueous bases like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in alcoholic solvents. synarchive.com
For substrates sensitive to harsh basic conditions, enzymatic methods provide an exceptionally mild alternative. nih.gov Lipases and esterases, such as the esterase from Bacillus subtilis or the lipase from Candida antarctica, can efficiently and selectively hydrolyze methyl esters in high yields without affecting other sensitive functional groups. nih.gov
Non-hydrolytic methods have also been developed. A combination of aluminum powder and iodine in anhydrous acetonitrile (B52724) can mediate the deprotection of alkyl carboxylates, offering selectivity for alkyl esters in the presence of aryl esters. organic-chemistry.org
Catalytic and Radical-Mediated Deprotection Methodologies
Recent advancements have focused on catalytic and radical-based methods to enhance the efficiency and mildness of deprotection reactions. These approaches often offer improved selectivity and avoid the use of harsh stoichiometric reagents.
A notable radical-mediated method involves the use of the tris-4-bromophenylamminium radical cation, commonly known as "magic blue" (MB•+), in combination with a sacrificial silane (B1218182) like triethylsilane. organic-chemistry.orgnih.gov This system catalytically facilitates the cleavage of the C–O bond in tert-butyl esters under very mild conditions, without requiring high temperatures or strong acids. organic-chemistry.orgnih.gov The reaction is suitable for a wide range of structurally diverse compounds. nih.gov
Catalytic deprotection of tert-butyl esters is predominantly achieved with Lewis acids, as previously mentioned. Catalysts such as Ytterbium triflate (Yb(OTf)₃) and zinc bromide (ZnBr₂) allow for the selective removal of the tert-butyl group under conditions that preserve other acid-sensitive functionalities. niscpr.res.inresearchgate.net The catalytic nature of these reagents reduces the required amount of acid, minimizing potential side reactions and simplifying workup procedures. niscpr.res.in
Novel Synthetic Routes and Reaction Pathway Optimization
The synthesis of succinate derivatives is evolving beyond traditional methods, with a focus on increasing molecular complexity efficiently and sustainably. Cascade reactions and process intensification are at the forefront of this evolution.
Cascade and Multicomponent Reactions in Succinate Synthesis
Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive transformations where each subsequent step occurs due to the functionality formed in the previous one, all within a single synthetic operation without isolating intermediates. wikipedia.org Multicomponent reactions (MCRs) are related processes where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. wikipedia.org These strategies are highly valued for their atom economy, reduction in waste, and ability to rapidly construct complex molecules from simple precursors. rsc.org
In the context of succinate synthesis, these methodologies offer powerful routes to functionalized derivatives. For instance, enzyme-triggered cascade reactions can be envisioned where the selective hydrolysis of one ester group in a succinate derivative by an enzyme could unmask a reactive intermediate. iupac.orgnih.gov This intermediate could then spontaneously undergo a subsequent intramolecular reaction, such as cyclization, to form more complex heterocyclic structures. iupac.org
While specific examples of cascade reactions for the direct synthesis of unsubstituted this compound are not prevalent, the principles are widely applied to create substituted succinic acid derivatives. Chiral iron succinoyl complexes, for example, can act as chiral succinate enolate equivalents. rsc.org Their highly regio- and stereoselective alkylation, followed by oxidative decomplexation, provides a pathway to homochiral α-alkyl succinic acid derivatives in a streamlined sequence. rsc.org
Process Intensification and Scale-Up Investigations
Process intensification refers to the development of innovative equipment and techniques that offer dramatic improvements in chemical manufacturing, leading to smaller, cleaner, safer, and more energy-efficient processes. nih.govmdpi.com For the synthesis of esters like this compound, which is a reversible reaction, process intensification strategies are critical for achieving high yields and enabling sustainable, large-scale production. mdpi.comresearchgate.net
Key strategies applicable to succinate ester synthesis include:
Reactive Distillation : This technique combines the chemical reactor and the distillation column into a single unit. google.com For esterification, as the reaction proceeds, the water byproduct is continuously removed by distillation. This shifts the reaction equilibrium towards the product side, driving the reaction to higher conversion. google.comresearchgate.net
Membrane Reactors : The integration of membranes, particularly through pervaporation, allows for the selective removal of water from the reaction mixture. nih.govresearchgate.net This continuous removal of a byproduct enhances conversion rates under milder temperature and pressure conditions, saving energy and preventing degradation of sensitive compounds. nih.gov
Heterogeneous Catalysis : Replacing traditional homogeneous acid catalysts (like sulfuric acid) with solid acid catalysts such as ion-exchange resins or zeolites simplifies the process significantly. mdpi.com Heterogeneous catalysts can be easily separated from the product mixture by filtration and are often reusable, which reduces waste and corrosion issues. mdpi.comresearchgate.net
Continuous Flow and Modular Reactors : Shifting from batch to continuous manufacturing using microreactors or other "plug-and-play" modular designs offers better control over reaction parameters, improved safety, and easier scalability. nih.gov These systems are particularly advantageous for managing the heat generated in exothermic esterification reactions.
These advanced manufacturing techniques are crucial for the economic and environmentally friendly production of succinate esters, especially when utilizing bio-based feedstocks like bio-succinic acid derived from fermentation. google.comgoogle.com
| Compound Name | Role/Context |
|---|---|
| This compound | Subject of article |
| Succinic acid | Deprotected product |
| Phosphoric acid | Deprotection reagent |
| Ytterbium triflate (Yb(OTf)₃) | Deprotection catalyst |
| Zinc bromide (ZnBr₂) | Deprotection reagent |
| Cerium(III) chloride heptahydrate | Deprotection catalyst component |
| Sodium iodide (NaI) | Deprotection catalyst component |
| Ferric chloride (FeCl₃) | Deprotection reagent |
| Potassium hydroxide (KOH) | Deprotection reagent |
| Tetrahydrofuran (THF) | Solvent |
| Sodium hydride (NaH) | Deprotection reagent (hazardous) |
| Dimethylformamide (DMF) | Solvent |
| Lithium hydroxide (LiOH) | Deprotection reagent |
| Sodium hydroxide (NaOH) | Deprotection reagent |
| Aluminum | Deprotection reagent |
| Iodine | Deprotection reagent |
| Acetonitrile | Solvent |
| Tris-4-bromophenylamminium radical cation (Magic Blue) | Radical deprotection catalyst |
| Triethylsilane | Deprotection reagent |
| Nitromethane | Solvent |
| Methylene chloride (DCM) | Solvent |
| Water | Reaction byproduct |
Chemical Reactivity and Mechanistic Studies of Tert Butyl Methyl Succinate
Ester Hydrolysis and Transesterification Kinetics
The presence of two different alkyl groups in tert-butyl methyl succinate (B1194679) allows for the selective manipulation of one ester group over the other, a concept central to its synthetic utility.
Chemoselective Hydrolysis of Alkyl Ester Moieties
The hydrolysis of tert-butyl methyl succinate can be catalyzed by either acid or base, with the outcome being highly dependent on the reaction conditions.
Under acid-catalyzed conditions , the tert-butyl ester moiety is significantly more labile than the methyl ester. This selectivity arises from the mechanism of hydrolysis for tertiary esters in acidic media. The reaction proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism, which involves the formation of a stable tertiary carbocation (the tert-butyl cation). This pathway has a lower activation energy compared to the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, which is typical for the hydrolysis of primary and secondary esters like the methyl ester. The AAC2 mechanism involves nucleophilic attack by water on the protonated carbonyl group, a process that is sterically hindered at the tert-butyl ester.
The rate of acid-catalyzed hydrolysis of tert-butyl esters is substantially faster than that of methyl esters. For instance, studies on related compounds have shown that the rate constant for the acid-catalyzed hydrolysis of tert-butyl esters can be several orders of magnitude greater than that for methyl esters under similar conditions. This significant difference in reaction rates allows for the selective cleavage of the tert-butyl group, yielding methyl succinate as the primary product.
Conversely, base-catalyzed hydrolysis (saponification) of this compound proceeds via the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism for both ester groups. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. In this case, steric hindrance plays a crucial role. The bulky tert-butyl group shields the carbonyl carbon from nucleophilic attack, making the methyl ester more susceptible to hydrolysis. Consequently, base-catalyzed hydrolysis will preferentially cleave the methyl ester, affording tert-butyl succinate.
| Condition | Selective Cleavage | Primary Product | Governing Factor |
|---|---|---|---|
| Acid-Catalyzed (e.g., H2SO4, H2O) | tert-Butyl Ester | Methyl Succinate | Stability of the tert-butyl carbocation intermediate |
| Base-Catalyzed (e.g., NaOH, H2O) | Methyl Ester | tert-Butyl Succinate | Steric hindrance at the carbonyl carbon |
Mechanistic Elucidation of Transesterification Processes
Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be catalyzed by acid or base. byjus.comsigmaaldrich.com The mechanism mirrors that of hydrolysis, with an alcohol acting as the nucleophile instead of water.
In an acid-catalyzed transesterification , the carbonyl oxygen is protonated, activating the carbonyl group toward nucleophilic attack by the alcohol. byjus.comsigmaaldrich.com For this compound, this process can lead to the exchange of either the methoxy (B1213986) or the tert-butoxy (B1229062) group, depending on the alcohol used and the reaction conditions.
Under base-catalyzed conditions , the alcohol is deprotonated by the base to form a more nucleophilic alkoxide. byjus.comsigmaaldrich.com This alkoxide then attacks the carbonyl carbon of the ester. Similar to saponification, the less sterically hindered methyl ester is more susceptible to nucleophilic attack by the incoming alkoxide.
The thermodynamics of transesterification are often governed by Le Chatelier's principle. byjus.com Using a large excess of the reactant alcohol can drive the equilibrium towards the formation of the new ester. sigmaaldrich.com The reaction is typically reversible with an equilibrium constant close to one, as both the reactants and products consist of an ester and an alcohol. wikipedia.org
Functionalization Reactions of the Succinate Backbone
The methylene (B1212753) groups of the succinate backbone are amenable to functionalization, primarily through the generation of carbanionic intermediates.
α-Functionalization via Carbanion Chemistry
The protons on the α-carbons (adjacent to the carbonyl groups) of this compound can be abstracted by a strong, non-nucleophilic base to form an enolate. Lithium diisopropylamide (LDA) is a commonly used base for this purpose due to its steric bulk, which minimizes competing nucleophilic attack at the carbonyl carbon. libretexts.org The formation of the enolate is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.org
Since the two α-carbons in this compound are chemically equivalent, deprotonation with one equivalent of LDA will generate a single enolate species. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an SN2 reaction to introduce a substituent at the α-position. utc.eduresearchgate.net This alkylation reaction is a powerful tool for forming new carbon-carbon bonds. utc.edu
The choice between the kinetic and thermodynamic enolate is a key consideration for unsymmetrical ketones, but for this compound, the two potential enolates are identical. libretexts.orgudel.edursc.orgfiveable.meyoutube.com
| Step | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|
| Enolate Formation | This compound, LDA, THF, -78 °C | Lithium enolate | Acid-Base Reaction |
| Alkylation | Lithium enolate, Alkyl halide (e.g., CH3I) | α-Alkyl-tert-butyl methyl succinate | SN2 Reaction |
The stereoselectivity of the alkylation can often be controlled by using chiral auxiliaries or by the inherent stereochemistry of the substrate. uwo.castackexchange.com
Electrophilic Additions and Derivatization at Unsaturated Sites
While this compound itself is saturated, its unsaturated analogue, tert-butyl methyl maleate (B1232345) or fumarate, can undergo electrophilic addition reactions. The double bond in these α,β-unsaturated esters is electron-deficient due to the electron-withdrawing nature of the adjacent carbonyl groups, making it susceptible to attack by nucleophiles in a conjugate or 1,4-addition (Michael addition). wikipedia.orglibretexts.org
For example, soft nucleophiles such as organocuprates (Gilman reagents), enamines, and thiols will preferentially add to the β-carbon of the unsaturated system. wikipedia.org The reaction proceeds through a resonance-stabilized enolate intermediate, which is then protonated to give the saturated product.
Halogenation of the double bond, for instance with bromine (Br2), can also occur. The mechanism typically involves the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion in an anti-addition fashion. byjus.commasterorganicchemistry.com
Catalytic Transformations Involving this compound as Substrate
Catalytic methods can be employed to achieve various transformations of this compound and its derivatives.
Catalytic Hydrogenation: The carbon-carbon double bond in unsaturated derivatives of this compound, such as tert-butyl methyl maleate or fumarate, can be selectively reduced to the corresponding succinate via catalytic hydrogenation. acs.org This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under an atmosphere of hydrogen gas. The hydrogenation of the double bond is generally favored over the reduction of the ester groups under these conditions. nih.govacs.orgresearchgate.nettandfonline.com
Ring-Closing Metathesis (RCM): If the succinate backbone is functionalized with two terminal alkene chains, these can undergo an intramolecular ring-closing metathesis reaction to form a cyclic product. This reaction is catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. sigmaaldrich.comutc.eduresearchgate.netru.nlorganic-chemistry.org The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene. utc.eduorganic-chemistry.org The tolerance of Grubbs' catalysts to various functional groups makes RCM a versatile tool in organic synthesis. utc.eduorganic-chemistry.org
Hydrogenation and Reductive Transformations
The succinate backbone of this compound is a saturated aliphatic chain, which is generally resistant to hydrogenation under standard catalytic conditions. The primary sites for reductive transformations are the two distinct ester carbonyl groups. The reactivity of these groups can be selectively manipulated, particularly through catalytic processes that differentiate between the methyl and the sterically hindered tert-butyl ester moieties.
A key reductive transformation is the selective cleavage of the tert-butyl ester group, which can be considered a deprotection reaction. Research on the analogous compound, tert-butyl ethyl succinate, has demonstrated a highly selective method for this transformation using a palladium(II) chloride catalyst in combination with 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). This system effectively cleaves the C−O bond of the O-t-Bu moiety while leaving the less hindered primary ester group intact researchgate.net. This process is not a classical hydrogenation with H₂ gas but a reductive cleavage facilitated by a hydrosilane, which is a common strategy in organometallic catalysis. The reaction proceeds under mild conditions, highlighting its utility in synthetic chemistry for selectively unmasking a carboxylic acid from its tert-butyl ester precursor.
While direct hydrogenation of the ester groups to alcohols is a more challenging transformation requiring harsher conditions, it is a plausible pathway. Catalytic hydrogenation of esters typically requires high pressures of hydrogen gas and potent catalysts, such as those based on ruthenium or rhodium. In the case of this compound, such a reaction would likely lead to a mixture of products, including 4-methoxy-4-oxobutan-1-ol and methyl 4-hydroxy-4,4-dimethylpentanoate, depending on the selectivity of the catalyst system. However, the steric bulk of the tert-butyl group would significantly hinder the approach of the catalyst to the adjacent carbonyl, suggesting that the methyl ester would be reduced more readily.
Table 1: Selective Reductive Cleavage of a Succinate Diester This table is based on data for the analogous compound tert-butyl ethyl succinate.
| Catalyst System | Reagent | Solvent | Temperature (°C) | Product | Ref. |
| PdCl₂ / Activated Carbon | 1,1,3,3-tetramethyldisiloxane (TMDS) | 1,2-Dimethoxyethane (DME) | 40 | Monoethyl succinate | researchgate.net |
Oxidative Functionalization Reactions
The oxidative functionalization of this compound can be targeted at several positions. The methylene carbons of the succinate backbone (α to the carbonyls) and the methyl groups of the tert-butyl moiety are potential sites for oxidation.
One potential transformation is the α-oxidation of the ester, particularly at the position adjacent to the methyl ester group. This type of reaction can convert an ester into an α-ketoester. Studies on similar substrates, such as aryl acetates, have shown that this can be achieved using oxidants like aqueous tert-butyl hydroperoxide (TBHP) in the presence of a copper catalyst, such as copper(II) oxide researchgate.net. Applying this logic to this compound, the reaction would be expected to preferentially occur at the carbon alpha to the methyl ester, yielding tert-butyl 4-methyl 2-oxosuccinate, due to the lower steric hindrance at this position.
A more unique and challenging oxidative reaction targets the C-H bonds of the tert-butyl group itself. The tert-butyl group is generally considered robust and unreactive due to the high bond dissociation energy of its primary C-H bonds (~100 kcal mol⁻¹) and significant steric shielding nih.govchemrxiv.org. However, recent advances have demonstrated that these seemingly inert C-H bonds can be hydroxylated. A highly electrophilic manganese catalyst, when activated by hydrogen peroxide in a fluorinated alcohol solvent, can generate a powerful manganese-oxo species capable of oxidizing the sterically congested primary C-H bonds of a tert-butyl group nih.govchemrxiv.org. This would transform the tert-butyl ester into a 2-hydroxy-2-methylpropyl derivative, effectively turning the protecting group into a functionalized handle.
Table 2: Potential Oxidative Functionalization Reactions
| Reaction Type | Reagents / Catalyst | Potential Product | Comments | Ref. |
| α-Oxidation | CuO, tert-Butyl hydroperoxide (TBHP) | tert-Butyl 4-methyl 2-oxosuccinate | Analogous to the oxidation of aryl acetates. researchgate.net | |
| C-H Hydroxylation | [Mn(CF₃bpeb)(OTf)₂], H₂O₂ | (2-Hydroxy-2-methylpropyl) methyl succinate | Targets the strong C-H bonds of the tert-butyl group. nih.govchemrxiv.org |
Organometallic Catalysis in Succinate Derivatization
Organometallic catalysts play a crucial role in the selective modification of ester derivatives, including this compound. The differential reactivity of the two ester groups is central to many of these catalytic strategies.
As discussed in the context of reductive transformations (Section 3.3.1), palladium catalysis is highly effective for the derivatization of succinates bearing a tert-butyl ester. The selective cleavage of the tert-butyl group using a PdCl₂/TMDS system is a prime example of an organometallic-catalyzed reaction that generates a mono-acid mono-ester derivative researchgate.net. This mono-functionalized succinate is a valuable building block for further synthesis, for instance, in the preparation of polymers or pharmaceuticals.
Furthermore, organometallic catalysts are fundamental in the synthesis of polyesters from succinate precursors. For example, organotitanium catalysts like tetrabutyl titanate (TBT) are widely used in the polycondensation reactions of succinic acid or its esters with diols to produce biodegradable polymers like poly(butylene succinate) (PBS) mdpi.com. While this applies to the synthesis of polymers from succinates rather than the derivatization of this compound itself, it underscores the importance of organometallic species in the broader chemistry of succinate compounds.
The principles of organometallic cross-coupling could also be applied to derivatives of this compound. If the succinate backbone were to be functionalized (e.g., via α-halogenation), palladium-catalyzed reactions such as the Suzuki or Sonogashira couplings could be employed to form new carbon-carbon bonds, demonstrating the potential for complex molecular construction based on the succinate scaffold.
Influence of the tert-Butyl Group on Reaction Stereochemistry and Kinetics (e.g., tert-butyl effect)
The tert-butyl group is a large, sterically demanding substituent that exerts a profound influence on the reactivity, kinetics, and stereochemistry of reactions involving this compound. This "tert-butyl effect" stems from its significant steric bulk and its ability to enforce specific molecular conformations. nih.govchemrxiv.org
The steric hindrance imposed by the three methyl groups can dramatically slow down reactions at the adjacent carbonyl carbon. Nucleophilic attack, whether in hydrolysis, transesterification, or reduction, is significantly impeded compared to the less hindered methyl ester at the other end of the molecule. This kinetic difference allows for the selective reaction at the methyl ester position while leaving the tert-butyl ester intact under appropriate conditions. Mechanistically, the tert-butyl group also influences the pathway of reactions like ester hydrolysis. While many esters hydrolyze via a bimolecular acyl-oxygen cleavage (AAC2 mechanism), tert-butyl esters often favor a unimolecular alkyl-oxygen cleavage (AAL1 mechanism) due to the formation of the stable tertiary carbocation upon departure oup.com.
The conformational rigidity imparted by the tert-butyl group can also dictate the stereochemical outcome of reactions. The bulky group can lock the succinate chain into a preferred conformation, thereby directing the approach of reagents to a specific face of the molecule. An illustrative example, though not on the exact target molecule, is seen in the solid-state photochemistry of N-(tert-butyl)succinimide. The crystal structure reveals that the molecule adopts a conformation where the carbonyl oxygen atoms are in very close proximity to specific hydrogen atoms on the tert-butyl group. This pre-organization facilitates a highly specific intramolecular hydrogen atom abstraction upon UV irradiation, leading to a cyclobutanol (B46151) intermediate and ultimately a ring-expanded product with high selectivity researchgate.net. This demonstrates how the conformational constraints imposed by the tert-butyl group can lead to highly specific stereochemical outcomes that may not be observed with smaller alkyl groups.
Applications of Tert Butyl Methyl Succinate in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Construction
In the realm of organic synthesis, particularly for pharmaceutical applications, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount. Chiral building blocks are essential starting materials that possess a defined stereochemistry, which can be transferred to a more complex target molecule during synthesis. This approach avoids the costly and often inefficient separation of stereoisomers at later stages.
Tert-butyl methyl succinate (B1194679) serves as a valuable prochiral substrate. While the molecule itself is not chiral, its symmetrical structure can be desymmetrized through enantioselective reactions to create stereocenters. The differing steric and electronic properties of the tert-butyl and methyl ester groups enable chemists to target one side of the molecule with high selectivity. For instance, the alkylation of the chiral iron succinoyl complex derived from tert-butyl succinate occurs with high regio- and stereoselectivity, yielding homochiral α-alkyl succinic acid derivatives after decomplexation rsc.org. This controlled introduction of chirality makes tert-butyl methyl succinate and its derivatives powerful tools for constructing stereochemically complex and biologically active molecules.
Precursor for Active Pharmaceutical Ingredients and Bioactive Compounds
The succinate backbone is a common motif in a variety of biologically active molecules and approved drugs. The inherent functionality of this compound makes it an ideal starting point for the synthesis of these complex targets.
Aspartic acid and its derivatives are fundamental components of many peptides and proteins and are crucial intermediates in pharmaceutical synthesis. The tert-butyl ester group in succinate derivatives is widely used as a protecting group for carboxylic acids in peptide synthesis. Its stability under many reaction conditions and its selective removal under acidic conditions make it particularly useful.
Synthetic strategies often involve derivatives like N-protected L-aspartic acid β-esters, where the tert-butyl group protects one of the carboxylic acid functionalities. This allows chemists to perform reactions on the other parts of the molecule without affecting the protected acid. Subsequently, the tert-butyl group can be cleanly removed to reveal the free carboxylic acid, a critical step in the synthesis of peptide-based active pharmaceutical ingredients (APIs).
A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. This allows for the systematic exploration of how different chemical groups affect the biological activity of the compound, a process known as structure-activity relationship (SAR) studies. Succinate-based scaffolds are of significant interest in drug discovery.
Recent research has utilized a "scaffold hopping" strategy to design novel succinate dehydrogenase inhibitors (SDHIs) nih.govacs.org. SDHIs are an important class of fungicides used in agriculture. By modifying the succinate core, researchers have developed new compounds with potent antifungal activity nih.govacs.org. Furthermore, various succinate derivatives are being investigated for a range of therapeutic applications, including their potential as anti-diabetic agents and for enhancing physical work capacity nasu-periodicals.org.uanih.gov.
Utilization in Agrochemical and Fine Chemical Synthesis
The utility of this compound extends to the agrochemical and fine chemical industries. As mentioned, its derivatives are key components in the development of modern fungicides, specifically succinate dehydrogenase inhibitors (SDHIs) nih.govacs.org. These compounds work by disrupting the energy production pathway in fungal cells, providing effective crop protection. The synthesis of these complex agrochemicals often relies on the versatile reactivity of succinate-based starting materials.
In the broader fine chemical industry, the compound serves as an intermediate for producing specialty chemicals. The ability to selectively modify either the methyl or the tert-butyl ester allows for the creation of a wide array of succinic acid monoesters and other derivatives used in various industrial applications.
Contributions to Polymer Science and Material Chemistry Research
In the search for sustainable alternatives to conventional plastics, biodegradable polymers have gained significant attention. Succinic acid and its esters are key monomeric precursors for the synthesis of aliphatic polyesters, a class of polymers known for their biodegradability.
Poly(butylene succinate) (PBS) is a biodegradable polymer with properties comparable to common plastics like polypropylene (B1209903) wikipedia.org. It is synthesized from succinic acid (or its esters) and 1,4-butanediol (B3395766) wikipedia.orgencyclopedia.pub. The properties of PBS can be tailored by incorporating other monomers to create copolymers nih.govrsc.org.
Research has focused on creating copolymers such as poly(butylene succinate-co-butylene methyl succinate) (PBSM) jlu.edu.cnresearchgate.netmdpi.comresearchgate.net. By introducing a methyl group on the succinate unit, the crystallinity and melting point of the polymer can be systematically altered researchgate.netresearchgate.netnih.gov. This modification affects the polymer's physical properties and, importantly, its rate of biodegradation researchgate.netnih.gov. Copolymers with higher methyl succinate content tend to be more amorphous, which can lead to faster degradation rates researchgate.netnih.gov. This tunability makes succinate-based copolymers promising materials for applications in agriculture (e.g., for controlled-release of pesticides), packaging, and other areas where environmental degradation is desirable researchgate.netnih.gov.
Data Tables
Table 1: Summary of Applications for this compound and its Derivatives
| Application Area | Specific Use | Key Research Findings |
|---|---|---|
| Advanced Organic Synthesis | Chiral Building Block | Serves as a prochiral substrate for the enantioselective synthesis of complex molecules. |
| Pharmaceuticals | Precursor for APIs | The tert-butyl group is an effective protecting group in the synthesis of aspartic acid derivatives for peptides. |
| Pharmaceuticals & Agrochemicals | Succinate-Based Scaffolds | Used in scaffold hopping strategies to develop novel succinate dehydrogenase inhibitors (SDHIs) as fungicides nih.govacs.org. |
| Agrochemicals | Intermediate for Fungicides | A key structural component for SDHI-class fungicides used in crop protection. |
| Polymer Science | Monomer for Biodegradable Polymers | A precursor for poly(butylene succinate) (PBS) and its copolymers, such as PBSM jlu.edu.cnresearchgate.netmdpi.comresearchgate.net. |
| Material Chemistry | Tunable Biodegradable Materials | Copolymerization with methyl succinate units allows for control over the polymer's crystallinity and biodegradation rate researchgate.netresearchgate.netnih.gov. |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,4-butanediol |
| Aspartic acid |
| Methyl succinic acid |
| Poly(butylene succinate) (PBS) |
| Poly(butylene succinate-co-butylene methyl succinate) (PBSM) |
| Polypropylene |
| Succinic acid |
Research into Solvent and Plasticizer Applications
Research into the viability of this compound as a solvent and a plasticizer is an area of ongoing interest, driven by the compound's physical and chemical characteristics. While extensive, detailed performance data from dedicated studies on its application in these areas is limited in publicly accessible scientific literature, its properties suggest potential utility.
Solvent Applications
As a solvent, this compound is characterized as a colorless to pale yellow liquid with a pleasant odor. sigmaaldrich.com Its relatively low volatility makes it a candidate for applications where slower evaporation rates are desirable. It exhibits moderate solubility in water while being more soluble in organic solvents. sigmaaldrich.com The chemical stability of the compound, attributed to the presence of both ester and alkyl groups, is a key characteristic for its potential use as a reaction medium or a component in formulations. sigmaaldrich.com
Key physical properties relevant to its potential solvent applications are summarized in the table below.
| Property | Value |
| Molecular Weight | 188.22 g/mol |
| Density | 1.022 g/mL at 25 °C |
| Boiling Point | 85-95 °C at 20 mmHg |
| Flash Point | 110 °C (closed cup) |
| Refractive Index | n20/D 1.421 |
| Storage Class | 10 - Combustible liquids |
Plasticizer Applications
The investigation of succinate-based esters as plasticizers for polymers like polyvinyl chloride (PVC) is a significant area of research, focused on finding safer, bio-based alternatives to traditional phthalate (B1215562) plasticizers. researchgate.netresearchgate.net Generally, succinate esters have shown promise in improving the flexibility and lowering the glass transition temperature of polymers. researchgate.netresearchgate.net
However, specific research findings detailing the performance of this compound as a plasticizer, including its efficiency, compatibility with various polymers, and permanence (resistance to leaching), are not extensively documented in available literature. The performance of succinate-based plasticizers is known to be highly dependent on the structure of the alkyl chains. researchgate.net For instance, studies on other succinate diesters have shown that varying the length and branching of the alcohol moieties significantly impacts the mechanical and thermal properties of the plasticized polymer. researchgate.net Without dedicated studies on the tert-butyl methyl ester, its specific performance characteristics as a plasticizer remain largely theoretical.
Further empirical research, including the generation of comparative data tables on its plasticizing effects on key polymers, is necessary to fully evaluate the potential of this compound in these applications.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a primary tool for the structural elucidation of tert-Butyl methyl succinate (B1194679) in solution. It provides detailed information about the chemical environment of individual atoms.
Multi-dimensional NMR experiments are instrumental in the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of tert-Butyl methyl succinate. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms.
COSY spectra reveal proton-proton couplings within the succinate backbone, specifically between the methylene (B1212753) protons.
HSQC experiments correlate the proton signals directly to their attached carbon atoms, allowing for the definitive assignment of the methylene carbons and the methyl and tert-butyl carbons.
HMBC provides information about longer-range couplings (typically over two to three bonds), which is crucial for confirming the connectivity between the carbonyl groups and the methyl and tert-butyl ester functionalities. For instance, correlations would be observed between the protons of the methyl group and the carbonyl carbon of the methyl ester, and between the protons of the tert-butyl group and the carbonyl carbon of the tert-butyl ester.
Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the spatial proximity of protons, which can be informative for determining the preferred conformations of the molecule in solution. The tert-butyl group, with its nine equivalent protons, often gives a strong, sharp signal in ¹H NMR spectra, which can be a useful probe for intermolecular interactions if the molecule is studied in a complex matrix. nih.govnih.gov
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multi-Dimensional NMR Correlations |
|---|---|---|---|
| Methylene (-CH₂-CH₂-) | ~2.6 | ~30 | COSY: correlation between methylene protons; HSQC: correlation to methylene carbons; HMBC: correlations to carbonyl carbons |
| Methyl (-OCH₃) | ~3.7 | ~52 | HSQC: correlation to methyl carbon; HMBC: correlation to adjacent carbonyl carbon |
| tert-Butyl [-C(CH₃)₃] | ~1.4 | ~28 (methyls), ~80 (quaternary C) | HSQC: correlation to tert-butyl carbons; HMBC: correlation to adjacent carbonyl carbon |
Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a powerful technique that can be used in conjunction with NMR spectroscopy to probe molecular structure and reaction mechanisms. nih.govnih.gov While extensive isotopic labeling studies on this compound itself are not widely reported in the literature, the principles of this methodology are applicable.
For instance, selective ¹³C labeling of one of the carbonyl carbons would simplify the ¹³C NMR spectrum and allow for the unambiguous assignment of that signal. Furthermore, it could be used in mechanistic studies to track the fate of that specific carbonyl group in a chemical or enzymatic reaction. Similarly, deuterium (B1214612) labeling of the methylene groups could be used to simplify the ¹H NMR spectrum or to study kinetic isotope effects. These labeling strategies are invaluable for detailed mechanistic and metabolic investigations. nih.govwhiterose.ac.ukresearchgate.net
Mass Spectrometry Techniques for Molecular and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-resolution mass spectrometry is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the elemental formula of this compound, as the measured accurate mass can be uniquely matched to a specific combination of atoms. This is a critical step in confirming the identity of the compound. For this compound (C₉H₁₆O₄), the expected monoisotopic mass can be calculated and compared to the experimentally determined value.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Elemental Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₉H₁₇O₄⁺ | 189.1121 |
| [M+Na]⁺ | C₉H₁₆O₄Na⁺ | 211.0941 |
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. nih.gov The fragmentation patterns of succinate esters are often characterized by cleavages at the ester linkages. researchgate.netuab.edu
For this compound, characteristic fragmentation pathways would include:
Loss of the tert-butyl group as isobutylene (B52900) (C₄H₈), resulting in a fragment ion corresponding to methyl hydrogen succinate.
Loss of a methoxy (B1213986) radical (•OCH₃) from the methyl ester.
Cleavage of the succinate backbone.
The analysis of these fragmentation pathways can help to confirm the structure of the molecule and distinguish it from isomers. nih.gov
Chromatographic Separation and Quantification Methods
Chromatographic techniques are widely used to separate this compound from reaction mixtures or biological matrices and to quantify its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is amenable to analysis by GC-MS. In this technique, the compound is vaporized and separated on a chromatographic column based on its boiling point and interactions with the stationary phase. The separated compound then enters a mass spectrometer for detection and identification. GC-MS is a powerful tool for both qualitative and quantitative analysis. escholarship.org
High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the separation and quantification of this compound. A common approach would involve reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a variety of detectors, including ultraviolet (UV) detectors (if the molecule contains a chromophore, though succinates lack strong UV absorption) or, more universally, a mass spectrometer (LC-MS). mdpi.com
Table 3: Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method |
|---|---|---|---|
| GC-MS | e.g., DB-5ms (nonpolar) | Helium | Mass Spectrometry |
| HPLC | e.g., C18 (nonpolar) | Acetonitrile/Water gradient | Mass Spectrometry (LC-MS) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its molecular vibrations. tanta.edu.eg
Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). vscht.cz For a vibration to be IR-active, it must cause a change in the molecule's dipole moment. tanta.edu.eg The IR spectrum of this compound is dominated by absorptions characteristic of its ester functional groups.
C=O Stretching: The most prominent feature is the strong absorption band from the carbonyl (C=O) stretch of the two ester groups, typically appearing in the 1750-1730 cm⁻¹ region. vscht.cz
C-O Stretching: Strong bands corresponding to the C-O single bond stretching vibrations are expected in the 1300-1000 cm⁻¹ region. The spectrum will likely show distinct absorptions for the C-O bond of the methyl ester and the C-O bond of the tert-butyl ester.
C-H Stretching and Bending: Absorptions from C-H stretching in the methyl and methylene groups occur just below 3000 cm⁻¹. The distinctive tert-butyl group will also contribute to this region and show characteristic bending vibrations around 1470-1450 cm⁻¹ and 1390-1365 cm⁻¹.
Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. For a vibrational mode to be Raman-active, it must cause a change in the molecule's polarizability. upenn.edulibretexts.org Symmetric vibrations often produce strong Raman signals.
C=O Stretching: The carbonyl stretch is also visible in the Raman spectrum, though it may be weaker than in the IR spectrum.
Skeletal Vibrations: C-C skeletal stretching and deformation modes of the succinate backbone and the tert-butyl group are typically strong in the Raman spectrum and provide valuable structural information. researchgate.net
Symmetric C-H Bending: The symmetric bending (umbrella mode) of the methyl groups in the tert-butyl moiety is often a distinct feature in the Raman spectrum.
Together, IR and Raman spectra provide a comprehensive vibrational fingerprint of this compound, allowing for unambiguous identification and structural elucidation. nih.govwestmont.edu
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |
|---|---|---|---|
| C-H Stretch (Alkyl) | 2980-2850 | 2980-2850 | Strong / Strong |
| C=O Stretch (Ester) | 1750-1730 | 1750-1730 | Very Strong / Medium |
| C-H Bend (CH₃, CH₂) | 1470-1365 | 1470-1365 | Medium / Medium |
| C-O Stretch (Ester) | 1300-1000 | 1300-1000 | Strong / Medium-Weak |
| C-C Skeletal Stretch | (Fingerprint Region) | ~1200-800 | Weak / Strong |
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. msu.edu This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The application of X-ray crystallography to this compound would first require growing a high-quality single crystal of the compound, which can be challenging for a substance that is a liquid at room temperature (m.p. < 25 °C). This would necessitate low-temperature crystallization techniques.
Once a suitable crystal is obtained, it is mounted and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. This map is then interpreted to determine the exact positions of each atom.
If a crystal structure of this compound were determined, it would reveal:
Molecular Conformation: The exact spatial arrangement of the tert-butyl and methyl groups relative to the succinate backbone. This would show the torsion angles along the C-C bonds.
Bond Parameters: Precise measurements of all bond lengths (e.g., C=O, C-O, C-C) and bond angles, confirming the molecular geometry.
Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any weak interactions such as C-H···O hydrogen bonds that might influence the solid-state properties. nih.gov
Future Research Trajectories and Innovations in Tert Butyl Methyl Succinate Chemistry
Sustainable and Green Chemistry Approaches in Synthesis
The synthesis of specialty chemicals is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of waste, use of renewable resources, and development of environmentally benign processes. Future research in the synthesis of tert-Butyl methyl succinate (B1194679) is heavily focused on these principles.
A primary driver for sustainability is the use of bio-based succinic acid, which can be produced through the fermentation of sugars and other renewable feedstocks. This bio-derived starting material significantly lowers the carbon footprint compared to traditional petroleum-based routes. The esterification of this bio-succinic acid presents a key area for green innovation.
Enzymatic catalysis offers a highly selective and mild alternative to conventional acid catalysis. Lipases, such as Candida antarctica Lipase (B570770) B (CALB), have demonstrated effectiveness in catalyzing the polycondensation of succinate esters to form biodegradable polymers like poly(butylene succinate) (PBS). Research is extending this approach to the synthesis of monoesters and asymmetric diesters. Enzymatic methods operate under mild conditions, reduce byproduct formation, and the enzymes can often be immobilized and reused, aligning perfectly with green chemistry goals.
Another promising avenue is the use of novel solvent systems and reaction conditions. Reactive distillation, for example, combines reaction and separation into a single unit, increasing efficiency and reducing energy consumption by overcoming equilibrium limitations. This technique has been successfully demonstrated for the esterification of succinic acid with ethanol, achieving conversions greater than 99%. Furthermore, biphasic systems using "green" solvents or even solvent-free conditions are being explored to simplify product recovery and minimize waste.
| Green Synthesis Approach | Key Advantages | Relevant Research Findings |
| Bio-based Feedstocks | Reduces reliance on fossil fuels; lowers carbon footprint. | Succinic acid produced via fermentation is a viable precursor for esters. |
| Enzymatic Catalysis | High selectivity; mild reaction conditions; catalyst reusability. | Candida antarctica Lipase B (CALB) is effective for synthesizing succinate polyesters. |
| Reactive Distillation | Combines reaction and separation; improves conversion and efficiency. | Pilot-scale reactive distillation achieves >99% conversion for succinic acid esterification. |
| Alternative Solvents | Reduces use of volatile organic compounds; simplifies purification. | Biphasic aqueous systems allow for reactive extraction and esterification of succinic acid from fermentation broths. |
Development of Novel Catalytic Systems for Targeted Transformations
Catalysis is at the heart of modern chemical synthesis, enabling efficient and selective transformations. For tert-Butyl methyl succinate, future research is directed toward developing advanced catalytic systems for its synthesis and subsequent modification.
Titanium-based catalysts, such as tetra-n-butyl titanate (TNBT), are well-established for esterification and transesterification reactions. They are effective and can be used in heterogeneous systems, which simplifies catalyst removal and recycling. Future work involves creating more robust and active solid-supported titanium catalysts to further enhance their industrial applicability and reduce costs. Microwave-assisted heating in conjunction with titanium catalysts has been shown to accelerate esterification reactions, reducing completion times significantly.
In the realm of polymer chemistry, Ziegler-Natta (Z-N) catalysts are critical for producing stereoregular polymers like polypropylene (B1209903). Succinate esters are being investigated as "internal electron donors" in fifth-generation Z-N catalysts. These donors are crucial for controlling the catalyst's stereospecificity and the properties of the resulting polymer, such as molecular weight distribution and crystallinity. The asymmetric nature of this compound could offer unique stereochemical control in polymerization reactions, a key area for future investigation.
Furthermore, the synthesis of chiral derivatives from succinates is a significant research focus. The use of chiral iron succinoyl complexes allows for highly regio- and stereo-selective alkylation reactions. This method produces homochiral α-alkyl succinic acid derivatives, which are valuable intermediates for pharmaceuticals. Developing catalytic asymmetric methods to achieve similar transformations without the need for stoichiometric chiral auxiliaries is a major goal.
| Catalyst System | Application | Innovation Trajectory |
| Titanium-based Catalysts | Esterification & Transesterification | Development of highly active, reusable solid-supported catalysts; use with microwave heating to accelerate reactions. |
| Ziegler-Natta Catalysts | Propylene Polymerization | Use of succinate esters as internal donors to control polymer properties like stereoregularity and molecular weight. |
| Chiral Metal Complexes | Asymmetric Synthesis | Catalytic versions of regio- and stereo-selective alkylations to produce chiral succinic acid derivatives. |
| Solid Acid Catalysts | Esterification | Designing environmentally benign and recyclable catalysts like sulfonated carbons and zeolites for efficient ester production. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is creating powerful new tools for accelerating discovery. For a molecule like this compound, these technologies can revolutionize how its synthesis is planned and how its reactions are predicted.
Beyond just planning routes, ML models can predict the outcomes and optimal conditions for specific reactions. By analyzing features of reactants, reagents, and catalysts, neural networks can forecast reaction yields, selectivity, and the most suitable solvents and temperatures. This predictive power reduces the need for extensive trial-and-error experimentation, saving time and resources. For the synthesis of this compound, an ML model could predict the ideal catalyst and conditions for the selective mono-esterification of succinic acid followed by the introduction of the second, different ester group. Generative large language models (LLMs) are even being fine-tuned to translate molecular representations (like SMILES) into detailed, step-by-step experimental procedures for specific reaction classes, such as esterification.
| AI/ML Application | Function | Potential Impact on this compound Chemistry |
| Retrosynthesis Planning | Proposes synthetic routes from target molecule to starting materials. | Identifies novel, cost-effective, and sustainable pathways for synthesis. |
| Reaction Outcome Prediction | Forecasts the major products and yields of a reaction. | Validates proposed synthetic steps and reduces experimental failures. |
| Condition Recommendation | Suggests optimal catalysts, solvents, and temperatures. | Accelerates process optimization and reduces resource-intensive screening. |
| Procedure Generation | Translates reaction inputs into detailed experimental protocols. | Automates the creation of reliable and reproducible synthesis procedures. |
Exploration of Emerging Applications in Interdisciplinary Sciences
The unique structure of this compound—a differentially protected dicarboxylic acid—makes it a valuable building block in several scientific fields. Future research will likely uncover and expand its applications beyond traditional chemical synthesis.
In materials science, succinate esters are foundational monomers for biodegradable polymers. Poly(butylene succinate) (PBS) and its copolymers are known for their excellent biodegradability and mechanical properties. The incorporation of an asymmetric monomer like tert-Butyl methyl succ
Q & A
Basic: What are the optimized laboratory-scale synthesis protocols for tert-butyl methyl succinate to ensure high yield and purity?
Methodological Answer:
Synthesis typically involves esterification of succinic acid derivatives with tert-butyl and methyl alcohol under controlled conditions. Key steps include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) for stereoselective synthesis .
- Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track esterification progress .
- Purification : Fractional distillation or column chromatography to isolate the ester, followed by NMR (¹H/¹³C) and GC-MS to confirm purity (>98%) .
- Yield optimization : Adjust molar ratios (e.g., 1:2.5 for acid:alcohol) and reflux duration (6–12 hours) .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify ester carbonyl signals (δ ~170 ppm in ¹³C) and tert-butyl/methyl group splitting patterns .
- FTIR : Confirm ester C=O stretching (~1740 cm⁻¹) and tert-butyl C-H vibrations (1360–1390 cm⁻¹) .
- GC-MS : Quantify purity and detect volatile impurities (e.g., unreacted alcohols) .
- HPLC : For polar degradation products using C18 columns and UV detection at 210 nm .
Basic: How should researchers design controlled experiments to investigate the hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
- Experimental setup : Prepare buffered solutions (pH 2–12) and incubate the ester at 25–60°C. Use HPLC to quantify residual ester and hydrolysis products .
- Kinetic analysis : Apply pseudo-first-order models to calculate rate constants (k) and activation energy (Ea) via Arrhenius plots .
- Control variables : Maintain ionic strength (0.1 M NaCl) and exclude light to prevent photodegradation .
Advanced: What mechanistic approaches are recommended for studying the esterification kinetics of this compound formation?
Methodological Answer:
- In-situ monitoring : Use FTIR or Raman spectroscopy to track carbonyl group conversion and intermediate formation .
- Computational modeling : Apply density functional theory (DFT) to simulate transition states and identify rate-limiting steps .
- Isotopic labeling : ¹⁸O-labeled alcohols to trace nucleophilic attack pathways .
Advanced: How can researchers resolve contradictions in reported solubility parameters of this compound across solvent systems?
Methodological Answer:
- Meta-analysis : Systematically compare literature data (e.g., Hansen solubility parameters) while noting experimental variables (temperature, purity) .
- Replicate studies : Measure solubility in standardized solvents (hexane, DMSO) using gravimetric or UV-spectrophotometric methods .
- Statistical reconciliation : Apply multivariate regression to identify confounding factors (e.g., trace water content) .
Advanced: What computational modeling strategies are appropriate for predicting the physicochemical properties of this compound?
Methodological Answer:
- QSPR models : Train algorithms on existing ester datasets to predict logP, boiling point, and solubility .
- Molecular dynamics (MD) : Simulate solvent interactions to refine partition coefficients .
- COSMO-RS : Predict activity coefficients in mixed solvents using quantum-chemical calculations .
Safety: What containment protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to minimize inhalation of vapors .
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Spill management : Absorb with inert materials (vermiculite) and avoid sparks due to flammability .
Methodological: How should researchers integrate chromatographic purity data with mass balance calculations during degradation studies?
Methodological Answer:
- Mass balance framework : Compare HPLC peak areas (degradants vs. parent compound) with gravimetric measurements .
- Error analysis : Account for volatile losses via control experiments (e.g., solvent evaporation under identical conditions) .
Literature Review: What systematic strategies reconcile conflicting data on this compound’s thermodynamic properties?
Methodological Answer:
- PRISMA-guided review : Screen studies using inclusion/exclusion criteria (e.g., peer-reviewed journals only) .
- Data normalization : Adjust reported values (e.g., ΔHfusion) to standard conditions (25°C, 1 atm) .
- Critical appraisal : Evaluate measurement techniques (DSC vs. calorimetry) for methodological biases .
Interdisciplinary: What analytical approaches detect this compound in biological matrices during pharmacokinetic studies?
Methodological Answer:
- Sample preparation : Liquid-liquid extraction (tert-butyl methyl ether) or solid-phase extraction (C18 cartridges) .
- LC-MS/MS : Use multiple reaction monitoring (MRM) for quantification in plasma, with deuterated internal standards .
- Matrix effects : Validate recovery rates (85–115%) using spiked blank matrices .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
